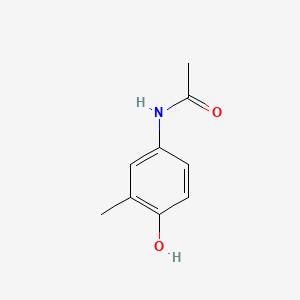

Acetamide, N-(4-hydroxy-3-methylphenyl)-

Description

Acetamide, N-(4-hydroxy-3-methylphenyl)- (CAS: 16375-90-9) is a substituted phenylacetamide characterized by a hydroxy group at the para position (C4) and a methyl group at the meta position (C3) on the aromatic ring (Figure 1). Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol.

Properties

IUPAC Name |

N-(4-hydroxy-3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-5-8(10-7(2)11)3-4-9(6)12/h3-5,12H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIDZQVUWISHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066040 | |

| Record name | Acetamide, N-(4-hydroxy-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16375-90-9 | |

| Record name | 4-Acetamido-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16375-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylacetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16375-90-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-hydroxy-3-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-hydroxy-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD40BP2DRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Acetamide, N-(4-hydroxy-3-methylphenyl)-, also known as 4-hydroxy-3-methylphenylacetamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H11NO2

- Molecular Weight : 165.19 g/mol

- CAS Number : 1152782-19-8

Biological Activity Overview

Research indicates that Acetamide, N-(4-hydroxy-3-methylphenyl)- has shown various biological activities, particularly in antimicrobial and anti-inflammatory contexts. The compound has been investigated for its interactions with biological targets, suggesting potential therapeutic applications.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of acetamide derivatives. For instance:

- Gram-positive Bacteria : Some acetamide analogues exhibit moderate activity against gram-positive organisms. The presence of specific substituents, such as methoxy groups or piperazine moieties, enhances their effectiveness against these bacteria .

- Gram-negative Bacteria and Fungi : Research indicates that certain derivatives can also be active against gram-negative bacteria and pathogenic fungi. The structure-activity relationship (SAR) suggests that modifications in the molecular structure can significantly influence antimicrobial efficacy .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been highlighted in various studies. It is believed that the hydroxyl group on the aromatic ring contributes to its anti-inflammatory effects by modulating inflammatory pathways .

The exact mechanisms through which Acetamide, N-(4-hydroxy-3-methylphenyl)- exerts its biological effects are still under investigation. However, preliminary findings suggest that it may interact with specific enzymes or receptors involved in inflammation and microbial resistance.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Moderate activity against gram-positive bacteria | |

| Antifungal | Active against certain pathogenic fungi | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study: Antimicrobial Efficacy

In a study examining various acetamide derivatives, Acetamide, N-(4-hydroxy-3-methylphenyl)- was tested against several bacterial strains. The results indicated that while some derivatives were inactive, this particular compound demonstrated moderate inhibitory effects against selected gram-positive bacteria. The presence of the hydroxyl group was noted to enhance its activity compared to other compounds lacking this feature .

Scientific Research Applications

Medicinal Chemistry Applications

Acetamide, N-(4-hydroxy-3-methylphenyl)- has been investigated for its potential therapeutic properties. The compound is of interest due to its structural similarities to various bioactive molecules.

Antimicrobial Activity

Research has shown that derivatives of acetamide compounds can exhibit antimicrobial properties. For instance, studies have reported that modifications to the acetamide structure can enhance the efficacy against specific bacterial strains, making it a candidate for further development in antibiotic therapies .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Dye Manufacturing

Acetamide derivatives are commonly used in the textile industry as dyes. The compound's ability to bind with various substrates makes it valuable for producing colorfast textiles.

Case Study: Textile Dyes

A study evaluated the use of N-(4-hydroxy-3-methylphenyl)-acetamide in dye formulations. Results indicated that the compound improved the color retention and stability of dyes under various environmental conditions . This application is critical in reducing the environmental impact of textile waste.

Agrochemical Applications

In agriculture, acetamide compounds are explored for their herbicidal properties. Research indicates that certain derivatives can effectively control weed growth without harming crop plants.

Herbicidal Efficacy

Field trials have shown that formulations containing N-(4-hydroxy-3-methylphenyl)-acetamide displayed significant herbicidal activity against common weeds while being safe for use on crops such as corn and soybeans . This dual functionality enhances its appeal in sustainable agriculture practices.

Data Tables

Here are some summarized findings from recent studies regarding the applications of Acetamide, N-(4-hydroxy-3-methylphenyl)-:

Comparison with Similar Compounds

Data Tables

Table 1. Key Structural and Pharmacological Comparisons

Table 2. Substituent Impact on Properties

Preparation Methods

Direct Acetylation of 4-Hydroxy-3-Methylaniline

The most straightforward route involves acetylation of 4-hydroxy-3-methylaniline using acetylating agents like acetic anhydride or acetyl chloride. This method leverages the nucleophilicity of the aromatic amine, selectively targeting the -NH2 group over the phenolic -OH under controlled conditions.

Procedure and Optimization

In a typical reaction, 4-hydroxy-3-methylaniline (10 mmol) is dissolved in anhydrous dichloromethane (DCM) at 0°C. Acetic anhydride (12 mmol) is added dropwise, followed by catalytic pyridine (1.2 mmol) to neutralize HCl byproducts. The mixture is stirred at room temperature for 6–8 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 20:1) to yield N-(4-hydroxy-3-methylphenyl)acetamide.

Key Parameters:

Challenges and Solutions

- Selectivity Issues: The phenolic -OH group may compete for acetylation. To suppress this, steric hindrance from the 3-methyl group and mild reaction conditions favor amine selectivity.

- Purification: Column chromatography is critical due to potential byproducts like diacetylated derivatives. Gradient elution (hexane:ethyl acetate from 50:1 to 20:1) achieves >95% purity.

Multi-Step Synthesis via N-Aryloxyphthalimide Intermediate

A robust alternative employs copper-mediated coupling and subsequent deprotection, as detailed in Search Result. This method is advantageous for substrates requiring functional group tolerance.

Stepwise Mechanism

Formation of N-Aryloxyphthalimide

4-Hydroxy-3-methylphenylboronic acid (20 mmol) reacts with N-hydroxyphthalimide (10 mmol) in 1,2-dichloroethane (DCE) using CuCl (10 mmol) and pyridine (11 mmol) as catalysts. Activated 4 Å molecular sieves (2.5 g) are added to sequester moisture. The mixture is stirred open to air for 24–48 hours, yielding N-(4-hydroxy-3-methylphenyl)phthalimide.

Deprotection to N-Aryloxyamine

Hydrazine monohydrate (40 mmol) in 10% methanol/chloroform cleaves the phthalimide group at room temperature over 12 hours. Filtration and solvent removal afford 4-hydroxy-3-methylaniline derivative, which is directly acetylated.

Final Acylation

The free amine reacts with acetic anhydride (20 mmol) in ether at 0°C, gradually warming to room temperature. After 3 hours, concentration and purification yield the target acetamide in 62–73% overall yield.

Advantages:

Electrochemical Synthesis Using Diphenyl Diselenide

Search Result describes an innovative electrochemical approach utilizing reticulated vitreous carbon (RVC) anodes and graphite cathodes. This method avoids stoichiometric oxidants, aligning with green chemistry principles.

Reaction Setup

N-Aryloxyamide precursors (0.3 mmol) are combined with diphenyl diselenide (0.03 mmol), NH4Br (0.03 mmol), and nBu4NBF4 (0.3 mmol) in acetonitrile. Electrolysis at 5 mA in a divided cell drives the reaction to completion within 4–6 hours. The product is extracted with ethyl acetate and purified via column chromatography.

Mechanistic Insights:

- The anode oxidizes diphenyl diselenide to PhSe+, which facilitates C–N bond formation.

- NH4Br acts as a redox mediator, enhancing current efficiency.

Performance Metrics:

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability | Green Metrics |

|---|---|---|---|---|

| Direct Acetylation | 70–85% | Mild, RT | High | Moderate (uses DCM) |

| Multi-Step Coupling | 62–73% | 24–48 h, air-tolerant | Moderate | Low (multiple steps) |

| Electrochemical | 73% | 5 mA, 6 h | High | High (solvent recovery) |

| Hydrothermal (Theoretical) | <10%* | 320°C, 8 min | Low | High (biomass source) |

*Estimated based on parent acetamide yields.

Q & A

Q. What are the recommended synthetic routes and purification strategies for N-(4-hydroxy-3-methylphenyl)acetamide?

The synthesis of this compound typically involves chemoselective acetylation of the amino group in its precursor. For example, analogous compounds like N-(2-hydroxyphenyl)acetamide (a structural relative) are synthesized using immobilized lipases or Novozym 435 as biocatalysts, with vinyl acetate as an acyl donor to achieve high selectivity and yields . Purification often employs column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol. Characterization via melting point analysis, FTIR (amide C=O stretch at ~1650 cm⁻¹), and LC-MS is critical to confirm purity and structure .

Q. How is the molecular structure of N-(4-hydroxy-3-methylphenyl)acetamide validated experimentally?

X-ray crystallography is the gold standard for structural validation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve bond lengths, angles, and hydrogen-bonding networks . For example, derivatives such as N-(4-amino-3,5-dichlorophenyl)acetamide show characteristic C=O bond lengths of ~1.22 Å and N–H···O hydrogen bonds in crystal lattices . NMR (¹H/¹³C) is complementary: the acetamide methyl group typically resonates at δ ~2.1 ppm (¹H) and δ ~25 ppm (¹³C), while aromatic protons appear between δ 6.5–7.5 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For instance, variable-temperature NMR can detect conformational exchange, while X-ray data provide static snapshots. In studies of N-lactosylacetamide derivatives, NMR revealed multiple conformers in solution, whereas X-ray crystallography captured a single dominant conformation stabilized by lattice interactions . Cross-validation using DFT calculations (e.g., Gaussian) to model energetics and spectral properties is recommended .

Q. What mechanistic insights exist for the chemoselective acetylation of phenolic amines to form this acetamide?

Chemoselectivity is governed by reaction conditions. Kinetic control (low temperature, excess acyl donor) favors acetylation of the more nucleophilic amine group, while thermodynamic control (prolonged reaction time) may lead to O-acetylation of the phenol. For example, lipase-catalyzed acetylation of N-(2-hydroxyphenyl)acetamide precursors achieved >90% selectivity for the amine group under optimized conditions (40°C, 24 hours) . Computational studies (e.g., docking with enzyme active sites) can further elucidate steric and electronic factors .

Q. How can conformational dynamics of N-(4-hydroxy-3-methylphenyl)acetamide impact its biological interactions?

Conformational flexibility, as seen in N-lactosylacetamide derivatives, influences binding to targets like Galectin-3. Variable-temperature NMR and molecular dynamics simulations (e.g., GROMACS) revealed energy barriers (~50 kJ/mol) between conformers, with specific populations selected during protein binding . For this compound, similar studies could identify bioactive conformers and guide structure-activity relationship (SAR) optimization.

Q. What computational approaches are suitable for predicting physicochemical properties of this compound?

- logD/pKa prediction : Tools like MarvinSketch or ACD/Labs use QSPR models to estimate logD (e.g., ~1.2 at pH 7.4) and pKa (phenolic OH ~10.5, amide NH ~15.5) .

- Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes or receptors), leveraging crystallographic data from related acetamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.